molecular formula C6H6N2O2 B1357641 4-Methylpyridazine-3-carboxylic acid CAS No. 25247-28-3

4-Methylpyridazine-3-carboxylic acid

Cat. No. B1357641
Key on ui cas rn: 25247-28-3
M. Wt: 138.12 g/mol
InChI Key: PSDAFTJUUSZDOB-UHFFFAOYSA-N
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Patent
US08148380B2

Procedure details

To a solution of ethyl 4-methylpyridazine-3-carboxylate (240 mg, 1.4 mmol) in H2O/THF was added 7.5 N aq. NaOH (1.25 eq, 0.25 mL) and the mixture was stirred for 1 hour at 60° C. Concentrated HCl was added to pH 2 and subsequently the volatiles were removed in vacuo. The residue was first stirred with EtOAc and the solids were collected by filtration then stirred with THF and the solids were again collected by filtration. The solids were extracted with MeOH and removal of the volatiles afforded 4-methylpyridazine-3-carboxylic acid (328 mg) as a brown solid.
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[N:4][C:3]=1[C:8]([O:10]CC)=[O:9].[OH-].[Na+].Cl>O.C1COCC1>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[N:4][C:3]=1[C:8]([OH:10])=[O:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
CC1=C(N=NC=C1)C(=O)OCC
Name
Quantity
0.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subsequently the volatiles were removed in vacuo
STIRRING
Type
STIRRING
Details
The residue was first stirred with EtOAc
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
STIRRING
Type
STIRRING
Details
then stirred with THF
FILTRATION
Type
FILTRATION
Details
the solids were again collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The solids were extracted with MeOH and removal of the volatiles

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(N=NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 328 mg
YIELD: CALCULATEDPERCENTYIELD 169.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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